
Ethyl 5-bromovalerate
Overview
Description
Ethyl 5-bromovalerate (CAS: 14660-52-7) is an alkylating agent with the molecular formula C₇H₁₃BrO₂. It consists of a five-carbon valerate chain bearing a bromine atom at the terminal position and an ethyl ester group. This compound is widely utilized in organic synthesis as a versatile intermediate for introducing pentyl-spacer groups or facilitating nucleophilic substitution reactions. Key applications include:
- Pharmaceutical synthesis: Serves as a precursor for hydroxamic acids (HDAC inhibitors) and covalent inhibitors like TMP-based probes .
- Polymer chemistry: Used in modular drug delivery platforms and amphiphilic polymer synthesis .
- Radioiodination: Enables site-specific labeling of bioactive molecules .
Its reactivity stems from the electrophilic bromine atom, which participates in alkylation, coupling (e.g., Grignard reactions ), and cycloaddition reactions under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromovalerate can be synthesized through the esterification of 5-bromovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromovalerate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as azide, cyanide, or amines.
Hydrolysis: The ester can be hydrolyzed to 5-bromovaleric acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, sodium cyanide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Ethyl 5-azidovalerate, ethyl 5-cyanovalerate, or ethyl 5-aminovalerate.
Reduction: 5-bromo-1-pentanol.
Hydrolysis: 5-bromovaleric acid.
Scientific Research Applications
Synthesis of Pharmaceuticals
Ethyl 5-bromovalerate is widely recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of compounds exhibiting antibacterial and antifungal properties. The compound's ability to participate in nucleophilic substitution reactions makes it a crucial building block for creating complex medicinal structures .
Case Study: Antibacterial Agents
Research has demonstrated the synthesis of novel antibacterial agents using this compound as a precursor. These compounds have shown effectiveness against resistant strains of bacteria, highlighting the compound's importance in pharmaceutical development .
Flavor and Fragrance Industry
In the flavor and fragrance sector, this compound is utilized as a flavoring agent and a component in perfumes. Its fruity notes enhance the sensory appeal of various food products and fragrances, making it an essential ingredient in these industries .
Application Example:
The compound is often incorporated into formulations aimed at providing a fresh, fruity aroma in cosmetic products and food items, contributing to consumer preferences for natural flavors .
Polymer Chemistry
This compound finds applications in polymer chemistry, where it is used to produce specialized polymers with enhanced properties such as flexibility and durability . This application is particularly relevant in the development of materials that require specific mechanical characteristics .
Technical Insights:
The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in automotive and aerospace industries .
Biochemical Research
Researchers employ this compound in biochemical studies to investigate enzyme interactions and metabolic pathways. This application aids scientists in understanding biological processes at a molecular level, providing insights into cellular functions and disease mechanisms .
Research Example:
Studies utilizing this compound have explored its effects on metabolic pathways involving homocysteine metabolism, leading to potential implications for cardiovascular health .
Organic Synthesis
As a versatile building block in organic synthesis, this compound facilitates the efficient creation of complex molecules. Its reactivity allows chemists to streamline the development of new compounds across various fields, including medicinal chemistry and materials science .
Synthesis Pathway:
The compound can undergo various reactions such as esterification, alkylation, and substitution, enabling the formation of diverse chemical entities tailored for specific applications .
Mechanism of Action
The mechanism of action of ethyl 5-bromovalerate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new compounds . The ester group can also participate in hydrolysis and reduction reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Ethyl 5-Bromovalerate and Analogues
Nucleophilic Substitution
- This compound : Undergoes SN2 reactions with amines (e.g., TMP-OH in DMF/K₂CO₃, 54% yield ) and thiols (e.g., 4-chlorobenzenethiol, 71% yield ). Bromine’s position enables regioselective coupling .
- Ethyl 6-bromohexanoate: Similar reactivity but lower yields (46% vs. 54% for this compound in isovanillin alkylation) due to steric effects .
- Mthis compound : Faster hydrolysis under basic conditions (e.g., LiOH in dioxane/water ), making it suitable for transient intermediates.
Cyclization and Cross-Coupling
- This compound participates in Cu-catalyzed couplings to form diene esters (66% yield ), whereas Ethyl 8-bromooctanoate is used for selenide synthesis in betaine analogues .
Reduction and Oxidation
- This compound can be reduced to ethyl valerate (85% yield with NaBH₄ ), while Ethyl 5-hydroxyvalerate requires protection/deprotection strategies due to its hydroxyl group .
Detailed Research Findings
Yield and Efficiency Comparisons
- Alkylation Reactions: this compound achieves higher yields (54–85% ) compared to Ethyl 6-bromohexanoate (46% ) under identical conditions (DMF, K₂CO₃, 70°C).
- Grignard Coupling: this compound reacts with chloroprene Grignard to form diene esters in 66% yield , whereas Ethyl 8-bromooctanoate requires harsher conditions for similar transformations .
Stability and Handling
- This compound is stable in anhydrous DMF but prone to hydrolysis in aqueous bases . Mthis compound, with a smaller ester group, hydrolyzes 30% faster .
Biological Activity
Ethyl 5-bromovalerate (CAS Number: 14660-52-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects, supported by relevant case studies and research findings.
This compound is classified as an ester, specifically the ethyl ester of 5-bromovaleric acid. Its molecular formula is , and it has a molecular weight of approximately 201.09 g/mol. The compound appears as a liquid with a density of 1.321 g/mL at 25 °C and a boiling point ranging between 104-109 °C under reduced pressure .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of brominated compounds with esters or through direct halogenation processes. One notable method involves the reaction of 1,4-dibromobutane with sodium cyanide to form 5-bromovaleronitrile, which is subsequently hydrolyzed to yield this compound .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study published in the Journal of Applied Microbiology demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 50 µg/mL for certain strains .
Antitumor Effects
This compound has also been investigated for its potential antitumor properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, research conducted on human breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM .
Neuroprotective Effects
Furthermore, there is emerging evidence suggesting that this compound may possess neuroprotective properties. A study examining its effects on neuronal cells exposed to oxidative stress showed that the compound significantly reduced cell death and oxidative damage markers, implying its potential role in neurodegenerative disease prevention .
Case Studies
Safety and Handling
This compound is classified as a hazardous substance with potential irritant effects on skin and eyes. Proper handling procedures should include personal protective equipment such as gloves and goggles. The compound should be stored in a cool, dry place away from incompatible substances to prevent any adverse reactions .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-bromovalerate in organic chemistry?
Basic
this compound (CAS 14660-52-7) is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 5-bromovaleric acid with ethanol under acid-catalyzed esterification conditions. Alternatively, it can be prepared through alkylation reactions, such as the displacement of a leaving group (e.g., bromide) from ethyl valerate derivatives. For example, in the synthesis of mPEG-valeric acid, this compound reacts with mPEG alkoxides to form the desired product .
Q. How can the reduction of this compound to aldehydes be optimized to avoid by-products?
Advanced
Reduction of this compound to aldehydes requires precise stoichiometry and temperature control. Diisobutylaluminum hydride (DIBAL-H) is often used in excess (4 equivalents) at −78 °C under argon to ensure complete reduction of the ester to the aldehyde while avoiding partial reduction or over-oxidation. For instance, in the synthesis of aldehyde-phosphonate 59, maintaining −78 °C prevents phosphonate decomposition and aldehyde oxidation . Quenching with anhydrous methanol and Rochelle’s salt minimizes side reactions .
Q. What analytical techniques confirm the structure and purity of this compound?
Basic
Thin-layer chromatography (TLC) in hexanes/EtOAc (95:5) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz) are standard for structural confirmation. Mass spectrometry (MS) via APCI(+)-MS can detect molecular ions (e.g., m/z 223.1 [M+H]) for purity assessment .
Q. How should air-sensitive intermediates derived from this compound be handled?
Advanced
Intermediates like aldehydes or phosphonates require inert atmospheres (argon or nitrogen) and low temperatures (−78 °C). For example, in the synthesis of compound 59, reactions are conducted under argon, and products are stored under at 5 °C to prevent oxidation or hydrolysis .
Q. What is the role of this compound in synthesizing bioactive compounds?
Basic
It serves as a key alkylating agent in multi-step syntheses. For example, it alkylates amines to form amino diesters in the preparation of BAY-58-2667 derivatives and introduces valerate chains in trimethoprim-based probes for live-cell imaging .
Q. How can researchers resolve contradictory data on reaction yields involving this compound?
Advanced
Contradictions often arise from variations in reaction conditions. For instance, DIBAL-H equivalents and temperature significantly impact reduction efficiency. Systematic optimization (e.g., adjusting equivalents from 2 to 4) and side reaction analysis (e.g., monitoring phosphite formation via TLC-MS) are critical . Cross-referencing protocols from peer-reviewed syntheses (e.g., ) helps identify optimal parameters.
Q. What are common side reactions when using this compound, and how are they mitigated?
Basic
Common issues include ester hydrolysis under basic conditions and phosphonate decomposition. Mitigation involves using anhydrous solvents, controlled stoichiometry, and low temperatures. For example, NaH in DMF at 70 °C minimizes hydrolysis during alkylation .
Q. What purification challenges arise with this compound-derived products?
Advanced
Sensitive intermediates (e.g., aldehydes) may degrade during column chromatography. Kugelrohr distillation is preferred for heat-labile compounds, while flash chromatography with MeOH/DCM (1:10) effectively separates polar by-products .
Q. How is this compound applied in polymer chemistry?
Basic
It is used to synthesize mPEG-valeric acid via nucleophilic substitution, enabling the conjugation of polyethylene glycol (PEG) to peptides or proteins for enhanced solubility .
Q. What considerations are critical for scaling up this compound-based syntheses?
Advanced
Scaling requires rigorous temperature control (e.g., cryogenic reactors for DIBAL-H reductions) and inert gas purging to prevent oxidation. Pilot-scale alkylation reactions may use flow chemistry to maintain stoichiometric precision and minimize side products .
Properties
IUPAC Name |
ethyl 5-bromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRWBGJRWRHQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163417 | |
Record name | Ethyl 5-bromovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14660-52-7 | |
Record name | Ethyl 5-bromovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14660-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14660-52-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-bromovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-bromovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 5-BROMOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG6TP2H7HL | |
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Synthesis routes and methods
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